molecular formula C5H4F3N3O B6275969 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde CAS No. 2763750-76-9

1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B6275969
CAS No.: 2763750-76-9
M. Wt: 179.1
InChI Key:
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Description

1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound featuring a triazole ring substituted with a methyl group, a trifluoromethyl group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-1H-1,2,4-triazole with trifluoromethylating agents followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: 1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid.

    Reduction: 1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-methanol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its role in the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The triazole ring can interact with various receptors or enzymes, modulating their function and leading to the desired biological effects.

Comparison with Similar Compounds

    1-Methyl-1H-1,2,4-triazole-3-carbaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    5-(Trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde: Lacks the methyl group, which can affect its biological activity and solubility.

    1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazole: Lacks the aldehyde group, limiting its reactivity in certain chemical reactions.

Uniqueness: 1-Methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde is unique due to the presence of all three functional groups (methyl, trifluoromethyl, and aldehyde) on the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2763750-76-9

Molecular Formula

C5H4F3N3O

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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